2,3,6-Trimethylundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

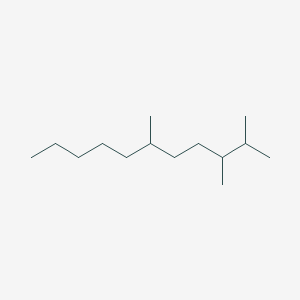

2D Structure

3D Structure

Properties

CAS No. |

143328-30-7 |

|---|---|

Molecular Formula |

C14H30 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

2,3,6-trimethylundecane |

InChI |

InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |

InChI Key |

ANDHLRVQGCPUHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trimethylundecane

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 2,3,6-trimethylundecane. Due to a lack of extensive experimental data for this specific isomer in publicly available literature, this document combines established principles of hydrocarbon chemistry with data from related compounds to offer well-founded estimations. Detailed experimental protocols for the determination of these properties are also provided to guide researchers in their own analyses.

Core Physical Properties

The physical characteristics of alkanes are primarily dictated by the weak van der Waals intermolecular forces. As the number of carbon atoms and the molecular surface area increase, so do these forces, leading to higher boiling points, melting points, and densities. Branching, as seen in this compound, generally reduces the surface area compared to a straight-chain alkane of the same molecular weight, which typically results in a lower boiling point.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that while the molecular weight and formula are exact, other values are estimated based on structure-property relationships and data from isomeric or otherwise similar alkanes.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀ | - |

| Molecular Weight | 198.39 g/mol | [1] |

| Boiling Point (estimated) | 230-240 °C | General alkane boiling point trends |

| Melting Point (estimated) | <-60 °C | General alkane melting point trends |

| Density (estimated at 20°C) | 0.76-0.78 g/cm³ | General alkane density trends |

| Refractive Index (estimated at 20°C) | 1.42-1.44 | General alkane refractive index trends |

| Kovats Retention Index (non-polar column, estimated) | 1450-1550 | Gas chromatography principles for branched alkanes |

Experimental Protocols

To obtain precise, empirical data for this compound, the following established experimental methodologies are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling-point liquid like this compound, two common methods are applicable:

-

Thiele Tube Method : This micro-scale method is suitable for small sample volumes.

-

Apparatus : Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).

-

Procedure :

-

A small amount of the sample (0.5-1 mL) is placed in the small test tube.

-

A capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer and submerged in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

-

-

Simple Distillation : This method is suitable for larger sample volumes and can also serve as a purification step.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure :

-

The sample is placed in the distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask.

-

The sample is heated to a boil.

-

The temperature is recorded when the vapor temperature is stable and condensation is occurring in the condenser. This stable temperature is the boiling point.

-

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Measurement by Weight and Volume :

-

Apparatus : Pycnometer (specific gravity bottle) or a calibrated volumetric flask, analytical balance.

-

Procedure :

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the sample by its volume.

-

-

-

Hydrometer Method : This method is quicker but may be less precise.

-

Apparatus : Hydrometer, graduated cylinder.

-

Procedure :

-

The sample is placed in a graduated cylinder of sufficient size to allow the hydrometer to float freely.

-

The hydrometer is gently lowered into the liquid.

-

The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Abbe Refractometer : This is the standard instrument for measuring the refractive index of liquids.

-

Apparatus : Abbe refractometer, light source (typically sodium D-line at 589 nm), temperature-controlled water bath.

-

Procedure :

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the sample are placed on the prism.

-

The prism is closed and the light source is positioned.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The chromaticity corrector is adjusted to eliminate any color fringe at the borderline.

-

The borderline is aligned with the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.

-

-

Determination of Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent values.

-

Apparatus : Gas chromatograph (GC) with a non-polar capillary column (e.g., DB-1, HP-5), syringe, a standard mixture of n-alkanes.

-

Procedure :

-

The GC is set up with an appropriate temperature program.

-

A mixture of n-alkanes (e.g., C8-C20) is injected to determine their retention times.

-

The this compound sample is injected under the identical GC conditions.

-

The Kovats index (I) is calculated using the following formula for a temperature-programmed run:

-

I = 100 * [n + ( (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n)) )]

-

Where:

-

n is the carbon number of the n-alkane eluting just before the unknown.

-

N is the carbon number of the n-alkane eluting just after the unknown.

-

t_R is the retention time.

-

-

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide on the Natural Sources of 2,3,6-Trimethylundecane in Crude Oil

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current understanding and plausible origins of 2,3,6-trimethylundecane, a branched acyclic isoprenoid alkane found in crude oil. While specific biosynthetic and diagenetic pathways for this particular isomer are not extensively documented, this guide synthesizes information on the general formation of short-chain, irregularly branched isoprenoids from natural precursors. It covers potential microbial and algal sources, hypothetical diagenetic formation pathways, detailed analytical methodologies for identification and quantification, and a framework for presenting quantitative data.

Introduction

Crude oil is a complex mixture of hydrocarbons, and within this matrix, specific molecules known as biomarkers provide invaluable information about the origin, depositional environment, and thermal history of the oil. Acyclic isoprenoids are a prominent class of biomarkers, with their carbon skeletons often traceable to biological precursors. While the origins of regular isoprenoids like pristane and phytane are well-established, stemming from the phytyl side-chain of chlorophyll, the sources of shorter-chain, irregularly branched isoprenoids such as this compound are less clear. Understanding the natural sources of these molecules is crucial for petroleum geochemistry and may have implications for identifying novel biological pathways and compounds.

Plausible Natural Sources and Formation Pathways

Direct evidence pinpointing a specific organism or a definitive biosynthetic pathway for this compound is currently lacking in the scientific literature. However, based on the known origins of other branched alkanes in petroleum, we can infer plausible sources and formation mechanisms.

Microbial Precursors

The most probable precursors for irregularly branched alkanes are lipids from microbial sources, particularly bacteria and archaea. Many microorganisms synthesize unique fatty acids and other lipids with branched structures to maintain membrane fluidity in various environmental conditions.

-

Bacterial Lipids: Certain bacteria produce branched-chain fatty acids. During diagenesis (the process of compaction under pressure and heat after burial), these fatty acids can undergo decarboxylation, leading to the formation of branched alkanes. While common branched fatty acids in bacteria are of the iso- and anteiso- form, more complex branching patterns are possible.

-

Archaeal Lipids: Archaea are known for their unique membrane lipids, which are characterized by ether-linked isoprenoid chains. The diagenesis of these archaeal lipids is a significant source of branched alkanes in petroleum. It is conceivable that specific archaeal lipids could serve as precursors to trimethyl-branched alkanes through a series of cleavage and rearrangement reactions during catagenesis.

Diagenesis of Phytol and Tocopherols

The degradation of larger, more common isoprenoids is another potential source.

-

Phytol Degradation: The C20 isoprenoid alcohol phytol, a component of chlorophyll, is the primary source of pristane (C19) and phytane (C20) in crude oil. The degradation of phytol proceeds through various intermediates. It is plausible that under specific geochemical conditions, fragmentation of the phytol carbon skeleton could lead to the formation of smaller, irregularly branched alkanes.

-

Tocopherol (Vitamin E) Diagenesis: Tocopherols contain a chromanol ring with a phytyl tail. The diagenesis of tocopherols has been proposed as a source for certain short-chain isoprenoid alkanes. Cleavage of the phytyl chain at different points during thermal maturation could potentially yield a variety of smaller isoprenoid fragments, including trimethyl-substituted alkanes.

Geochemical Formation Pathway

The formation of this compound in crude oil is a result of diagenetic and catagenetic processes acting on biological precursor molecules over geological timescales. A plausible, though speculative, pathway is illustrated below.

Caption: Plausible geochemical pathway for this compound formation.

Quantitative Data

Specific quantitative data for this compound in various crude oils is not available in the surveyed literature. However, short-chain acyclic isoprenoids are generally present as minor components compared to n-alkanes and the more abundant isoprenoids like pristane and phytane. The table below presents a hypothetical distribution of short-chain isoprenoids in a light crude oil to illustrate how such data would be structured.

| Compound | Carbon Number | Hypothetical Concentration (µg/g of oil) | Relative Abundance (%) |

| 2,6,10-Trimethyldodecane | C15 | 5.0 - 20.0 | 25 - 40 |

| 2,6,10-Trimethyltridecane | C16 | 2.0 - 10.0 | 10 - 25 |

| This compound | C14 | 0.5 - 5.0 | 1 - 10 |

| Other C10-C16 Isoprenoids | C10-C16 | 10.0 - 50.0 | 40 - 60 |

| Note: This data is illustrative and not based on actual measurements for this compound. |

Experimental Protocols

The identification and quantification of this compound in crude oil would be achieved using gas chromatography-mass spectrometry (GC-MS). The following is a detailed, generalized protocol that can be adapted for this purpose.

Sample Preparation

-

Fractionation of Crude Oil:

-

Accurately weigh approximately 100 mg of crude oil into a vial.

-

Dissolve the oil in a minimal amount of n-hexane.

-

Perform fractionation using column chromatography with activated silica gel.

-

Elute the saturated hydrocarbon fraction with n-hexane.

-

Elute the aromatic fraction with a mixture of n-hexane and dichloromethane.

-

Collect the saturated fraction and concentrate it under a gentle stream of nitrogen.

-

-

Internal Standard Addition:

-

Add a known amount of an internal standard (e.g., deuterated alkane such as d-C24) to the concentrated saturated fraction for quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 3°C/minute.

-

Final hold: Hold at 300°C for 15 minutes.

-

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Rate: 2 scans/second.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis

-

Identification:

-

The identification of this compound would be based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (if available) or by interpretation of its fragmentation pattern. The NIST WebBook provides a mass spectrum for the isomer 2,3,5-trimethyl decane which can be used as a reference for the fragmentation patterns of trimethyl-branched alkanes.

-

-

Quantification:

-

Quantification would be performed by comparing the peak area of a characteristic ion of this compound to the peak area of the corresponding ion of the internal standard.

-

2,3,6-Trimethylundecane: An Uncharted Territory in Geochemical Biomarker Research

Despite a comprehensive search of available scientific literature, 2,3,6-trimethylundecane does not emerge as a recognized or documented geochemical biomarker. As a result, a detailed technical guide on its specific origin, formation, and analytical protocols within the context of geochemistry cannot be compiled at this time. This report outlines the current landscape of branched alkane analysis and highlights the absence of specific data for this compound.

Geochemical biomarkers, or molecular fossils, are invaluable tools for researchers in earth sciences and drug development. These organic molecules, derived from once-living organisms, provide critical insights into the history of life, paleoenvironments, and the thermal evolution of organic matter in sedimentary basins. While branched alkanes, as a class of compounds, are well-established as informative biomarkers, the specific isomer this compound remains conspicuously absent from dedicated studies and databases.

The World of Branched Alkanes as Biomarkers

Branched alkanes, particularly those with methyl groups at various positions, are known to originate from specific biological precursors, primarily from bacteria and algae. Their carbon skeletons can be preserved over geological timescales, undergoing a series of transformations known as diagenesis. The resulting structures and their relative abundances in rock extracts and petroleum can be used to infer the types of organisms present in ancient environments, the conditions under which sediments were deposited, and the subsequent temperature history of the rock.

For instance, certain highly branched isoprenoid (HBI) alkanes are robust indicators of diatom productivity in the marine water column. The presence and distribution of other branched alkanes can signal contributions from cyanobacteria or other microbial sources.

The Quest for this compound Data

A thorough investigation into the geochemical significance of this compound has yielded no specific information regarding:

-

Source Organisms: There are no published studies identifying specific bacteria, algae, or other organisms that biosynthesize this compound or a direct precursor.

-

Diagenetic Pathways: The transformation of a hypothetical biological precursor into this compound within sediments has not been described. Understanding these pathways is crucial for interpreting the presence and abundance of a biomarker.

-

Geochemical Significance: Without a known source and formation pathway, the presence of this compound in a geological sample cannot be interpreted in terms of paleoenvironment, thermal maturity, or source rock characterization.

-

Quantitative Data and Experimental Protocols: Consequently, there is no quantitative data on the abundance of this specific isomer in different geological settings, nor are there tailored experimental protocols for its extraction, isolation, and analysis.

General Analytical Approaches for Branched Alkanes

While specific methods for this compound are not available, the general workflow for analyzing branched alkanes from geological materials is well-established. This provides a framework that could be adapted should this compound be identified as a relevant biomarker in the future.

Experimental Workflow for Branched Alkane Analysis

Caption: A generalized workflow for the analysis of branched alkanes from geological samples.

Table 1: Summary of General Analytical Techniques for Branched Alkanes

| Step | Technique | Description |

| Sample Preparation | Crushing, Grinding | Mechanical reduction of rock or sediment samples to a fine powder to increase surface area for extraction. |

| Extraction | Soxhlet Extraction or Accelerated Solvent Extraction (ASE) | Extraction of soluble organic matter from the powdered sample using organic solvents (e.g., dichloromethane/methanol). |

| Fractionation | Column Chromatography or Solid Phase Extraction (SPE) | Separation of the total lipid extract into different compound classes (saturates, aromatics, polars) based on polarity. Branched alkanes are found in the saturate (aliphatic) fraction. |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | The primary tool for identifying and quantifying individual branched alkanes. The gas chromatograph separates the compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides mass spectral data for structural elucidation. |

Future Outlook

The absence of this compound in the current geochemical literature presents a knowledge gap. It is possible that this compound is present in geological samples but has not been specifically identified or has been grouped with other co-eluting isomers. Future high-resolution analytical studies of complex hydrocarbon mixtures may reveal its presence and potential significance.

For researchers and professionals in drug development who rely on the discovery of novel natural products, the vast unexplored diversity of microbial lipids and their diagenetic products remains a promising frontier. Should this compound be identified as a significant natural product in the future, the analytical framework established for other branched alkanes will provide a solid foundation for its investigation as a potential geochemical biomarker. Until then, its role in geochemistry remains an open question.

synthesis pathways for 2,3,6-trimethylundecane isomers

An In-depth Technical Guide to the Synthesis Pathways for 2,3,6-Trimethylundecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines proposed synthetic pathways for this compound isomers. Due to the absence of specific literature detailing the synthesis of this exact molecule, the presented routes are based on established principles of organic chemistry and analogous reactions reported in the literature. The experimental protocols and expected yields are derived from general procedures for similar chemical transformations and should be considered theoretical estimates.

Introduction

This compound is a saturated branched-chain hydrocarbon. As with many complex alkanes, its synthesis requires a strategic approach to construct the carbon skeleton and subsequently remove any functional groups. This guide presents two plausible multi-step synthetic pathways for the preparation of this compound, leveraging common and robust organic reactions. The two proposed routes are a Grignard-based approach and a Wittig-based approach. Both pathways converge on a final catalytic hydrogenation step to yield the target saturated alkane.

Pathway 1: Grignard-Based Synthesis

This pathway utilizes a Grignard reaction to assemble the core carbon framework, followed by dehydration and hydrogenation.

Retrosynthetic Analysis

The retrosynthetic analysis for the Grignard-based approach is as follows: The target alkane is disconnected to an alkene precursor, which is obtained from a tertiary alcohol. This alcohol is then disconnected into a ketone and a Grignard reagent.

Caption: Retrosynthetic analysis for Pathway 1.

Forward Synthesis

The forward synthesis involves three main steps:

-

Step 1: Grignard Reaction. Reaction of 5-methylhexan-2-one with (1,2-dimethylpropyl)magnesium bromide to form the tertiary alcohol, 2,3,6-trimethylundecan-6-ol.[1][2]

-

Step 2: Dehydration. Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkene isomers, predominantly 2,3,6-trimethylundec-5-ene.

-

Step 3: Catalytic Hydrogenation. Hydrogenation of the alkene mixture over a metal catalyst to produce the final saturated alkane, this compound.[3][4]

Caption: Forward synthesis scheme for Pathway 1.

Experimental Protocols

Step 1: Synthesis of 2,3,6-Trimethylundecan-6-ol (Grignard Reaction)

-

Reagents: 3-bromo-2-methylbutane, magnesium turnings, 5-methylhexan-2-one, anhydrous diethyl ether, dilute hydrochloric acid.

-

Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of 3-bromo-2-methylbutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, (1,2-dimethylpropyl)magnesium bromide.[1] The reaction is typically initiated with a small crystal of iodine if necessary. After the formation of the Grignard reagent is complete, the solution is cooled in an ice bath, and a solution of 5-methylhexan-2-one in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[5]

Step 2: Synthesis of 2,3,6-Trimethylundec-5-ene (Dehydration)

-

Reagents: 2,3,6-trimethylundecan-6-ol, concentrated sulfuric acid.

-

Procedure: The crude alcohol from the previous step is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to induce dehydration. The resulting alkene is distilled from the reaction mixture. The distillate is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous calcium chloride, and fractionally distilled to purify the alkene.

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

-

Reagents: 2,3,6-trimethylundec-5-ene, palladium on carbon (Pd/C), hydrogen gas, ethanol.

-

Procedure: The alkene is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized with hydrogen (typically 1-4 atm).[3] The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[4]

Data Presentation

| Step | Reaction | Starting Materials | Key Reagents | Expected Yield (%) |

| 1 | Grignard Reaction | 5-Methylhexan-2-one, 3-bromo-2-methylbutane | Mg, Et2O | 70-85 |

| 2 | Dehydration | 2,3,6-Trimethylundecan-6-ol | H2SO4 | 60-80 |

| 3 | Catalytic Hydrogenation | 2,3,6-Trimethylundec-5-ene | H2, Pd/C | >95 |

Pathway 2: Wittig-Based Synthesis

This alternative pathway employs a Wittig reaction to form a key carbon-carbon double bond, which is subsequently hydrogenated.

Retrosynthetic Analysis

The Wittig-based synthesis is retrosynthetically analyzed by disconnecting the target alkane to an alkene, which is then broken down at the double bond into a ketone and a phosphonium ylide.

Caption: Retrosynthetic analysis for Pathway 2.

Forward Synthesis

The forward synthesis for this pathway involves four main steps:

-

Step 1: Synthesis of 2-Methylheptan-3-ol. A Grignard reaction between butanal and isopropylmagnesium bromide.

-

Step 2: Oxidation. Oxidation of the secondary alcohol to the corresponding ketone, 2-methylheptan-3-one.

-

Step 3: Wittig Reaction. Reaction of 2-methylheptan-3-one with the ylide generated from isobutyltriphenylphosphonium bromide to form 2,3,6-trimethylundec-4-ene.[6][7]

-

Step 4: Catalytic Hydrogenation. Reduction of the alkene to the target alkane.[3][4]

Caption: Forward synthesis scheme for Pathway 2.

Experimental Protocols

Step 1 & 2: Synthesis of 2-Methylheptan-3-one

-

Reagents: Butanal, isopropylmagnesium bromide, pyridinium chlorochromate (PCC), dichloromethane.

-

Procedure: 2-Methylheptan-3-ol is first prepared via a Grignard reaction between butanal and isopropylmagnesium bromide using a procedure similar to Step 1 of Pathway 1.[1] The resulting secondary alcohol is then oxidized to the ketone. The alcohol is dissolved in dichloromethane, and PCC is added in one portion. The mixture is stirred at room temperature for a few hours. The reaction mixture is then filtered through a pad of silica gel, and the solvent is removed under reduced pressure to yield 2-methylheptan-3-one.

Step 3: Synthesis of 2,3,6-Trimethylundec-4-ene (Wittig Reaction)

-

Reagents: Isobutyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), 2-methylheptan-3-one, anhydrous tetrahydrofuran (THF).

-

Procedure: Isobutyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere. The suspension is cooled in an ice bath, and a solution of n-butyllithium in hexanes is added dropwise to form the orange-red ylide.[6] The mixture is stirred for a short period, and then a solution of 2-methylheptan-3-one in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the product is extracted with pentane. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the alkene.[7]

Step 4: Synthesis of this compound (Catalytic Hydrogenation)

-

Reagents: 2,3,6-trimethylundec-4-ene, palladium on carbon (Pd/C), hydrogen gas, ethanol.

-

Procedure: This step is analogous to Step 3 of Pathway 1. The alkene is hydrogenated using H2 gas and a Pd/C catalyst in ethanol to yield the final saturated hydrocarbon.[3][4]

Data Presentation

| Step | Reaction | Starting Materials | Key Reagents | Expected Yield (%) |

| 1 | Grignard Reaction | Butanal, Isopropyl bromide | Mg, Et2O | 75-90 |

| 2 | Oxidation | 2-Methylheptan-3-ol | PCC, CH2Cl2 | 80-95 |

| 3 | Wittig Reaction | 2-Methylheptan-3-one, Isobutyltriphenylphosphonium bromide | n-BuLi, THF | 60-80 |

| 4 | Catalytic Hydrogenation | 2,3,6-Trimethylundec-4-ene | H2, Pd/C | >95 |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Biological Precursors of Trimethylundecane in Sediments: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylundecane, a C14 isoprenoid alkane, is a significant biomarker found in sedimentary records, providing valuable insights into past environmental conditions and microbial ecosystems. Understanding the biological precursors and their diagenetic pathways is crucial for the accurate interpretation of the geological record and for various applications in geochemistry and biotechnology. This technical guide provides a comprehensive overview of the primary biological precursors of trimethylundecane, their biosynthetic pathways, quantitative distribution in sediments, and the experimental protocols for their analysis.

Primary Biological Precursors

The molecular structure of trimethylundecane, characterized by its irregular isoprenoid backbone, points towards its origin from precursor molecules synthesized through the isoprenoid biosynthesis pathway. The primary biological precursors are believed to be derived from three main sources: sesquiterpenoids synthesized from farnesyl pyrophosphate, archaeal lipids, and tocopherols (Vitamin E).

Farnesyl Pyrophosphate (FPP) and Sesquiterpenoids

Farnesyl pyrophosphate (FPP) is a key intermediate in the mevalonate pathway, serving as the precursor to all sesquiterpenes, a diverse class of C15 isoprenoid compounds.[1] The biosynthesis of FPP involves the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP). While a direct biosynthetic pathway to trimethylundecane from FPP is not established, it is hypothesized that C15 sesquiterpenoids of algal or bacterial origin undergo diagenetic alteration in sediments, leading to the formation of C14 isoprenoid alkanes like trimethylundecane through the loss of a carbon atom.

Archaeal Lipids

Archaea possess unique cell membranes composed of ether-linked isoprenoid lipids, which are distinct from the ester-linked fatty acids found in bacteria and eukaryotes. These lipids, particularly glycerol dialkyl glycerol tetraethers (GDGTs) and diether lipids like archaeol, are significant contributors to the organic matter in sediments. The isoprenoid chains of these lipids are potential precursors to a variety of isoprenoid alkanes upon diagenesis. While direct evidence for the transformation of specific archaeal lipids to trimethylundecane is limited, the structural similarity of their isoprenoid building blocks makes them a plausible source.

Tocopherols (Vitamin E)

Tocopherols, particularly α-tocopherol, are lipid-soluble antioxidants synthesized by photosynthetic organisms, including algae and cyanobacteria. They possess a chromanol ring and a phytyl tail, which is a C20 isoprenoid chain. The degradation of the phytyl side chain of tocopherols during diagenesis is a potential source of various isoprenoid alkanes. It is proposed that through a series of oxidative and reductive processes in the sedimentary environment, the phytyl chain can be cleaved and altered to form shorter-chain isoprenoids, including trimethylundecane.

Data Presentation: Abundance of Precursors in Sediments

The following tables summarize the quantitative data on the abundance of archaeal lipids and tocopherols in various sedimentary environments. Data on the concentration of farnesyl pyrophosphate in sediments is scarce due to its nature as an intracellular metabolite.

Table 1: Concentration of Archaeal Lipids (GDGTs) in Various Sediments

| Sedimentary Environment | Location | Lipid Concentration (µg/g sediment) | Reference |

| Marine Surface Sediments | South China Sea | 0.1 - 0.9 | [2] |

| Marine Sediments | Black Sea | Variable with depth | [3] |

| Hot Spring Sediments | U.S. Great Basin | Up to 420.8 ng/g (for specific GDGTs) | |

| Lacustrine Sediments | Fayetteville Green Lake, NY | Not explicitly quantified in the provided abstract | [4] |

Table 2: Concentration of Tocopherols in Marine Algae (Primary Source for Sediments)

| Algal Group | Species | Tocopherol Concentration (mg/kg wet weight) | Reference |

| Green Algae | Various | 0.66 - 7.65 | |

| Brown Algae | Various | 0.35 - 24.5 | |

| Red Algae | Various | 0.8 - 8.9 |

Experimental Protocols

Lipid Extraction from Sediments

A standard method for the extraction of total lipids from sediments is crucial for the subsequent analysis of trimethylundecane precursors. The following protocol is a widely used method:

-

Sample Preparation: Freeze-dry the sediment samples and grind them to a fine powder.

-

Extraction: Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) using a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).

-

Fractionation: The total lipid extract (TLE) is then typically fractionated using column chromatography (e.g., silica gel) with solvents of increasing polarity to separate different lipid classes (e.g., alkanes, aromatics, polar compounds).

-

Analysis: The relevant fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of specific compounds.

Quantitative Analysis of Farnesyl Pyrophosphate (FPP) in Tissues

While sedimentary FPP concentrations are not well-documented, the following protocol for mammalian tissues can be adapted for environmental samples with microbial biomass.

-

Homogenization and Extraction: Homogenize the sample in a suitable buffer and extract the isoprenoids using an organic solvent mixture.

-

Purification: Purify the extract using a C18 solid-phase extraction (SPE) column.

-

Derivatization and Quantification: FPP is enzymatically conjugated to a fluorescently labeled peptide. The resulting product is then quantified by high-performance liquid chromatography (HPLC) with a fluorescence detector.[3]

Visualization of Pathways and Workflows

Biosynthesis of Farnesyl Pyrophosphate (FPP)

Caption: Biosynthesis of Farnesyl Pyrophosphate (FPP).

Proposed Diagenetic Pathway of Precursors to Trimethylundecane

Caption: Proposed Diagenetic Pathway to Trimethylundecane.

Experimental Workflow for Precursor Analysis

Caption: Experimental Workflow for Precursor Analysis.

Conclusion

The presence of trimethylundecane in sediments is a clear indicator of a biological origin, rooted in the widespread isoprenoid biosynthesis pathway. While farnesyl pyrophosphate-derived sesquiterpenoids, archaeal lipids, and tocopherols are the most probable ultimate precursors, the specific diagenetic pathways that transform these complex biomolecules into the stable C14 isoprenoid alkane are still an active area of research. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate these connections, ultimately enhancing our understanding of biogeochemical processes in past and present environments.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Trimethylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of trimethylundecane (C14H30). It includes a detailed examination of its various isomeric forms, available experimental and computed data, and general protocols for the synthesis and characterization of branched alkanes.

Chemical Structure and Isomerism

Trimethylundecane is a saturated acyclic hydrocarbon with the molecular formula C14H30. As a branched alkane, it exists in numerous isomeric forms, which are broadly categorized as constitutional (or structural) isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms. The systematic naming of these isomers follows the IUPAC nomenclature for organic chemistry.

The primary types of structural isomerism exhibited by trimethylundecane are:

-

Positional Isomerism: This occurs when the methyl groups are attached to different carbon atoms on the undecane parent chain. For example, 2,3,4-trimethylundecane and 2,3,5-trimethylundecane are positional isomers.

-

Chain Isomerism: This arises from different arrangements of the carbon skeleton, leading to different parent chains. For instance, a trimethyl-substituted undecane is a chain isomer of a dimethyl-substituted dodecane.

Due to the presence of chiral centers (carbon atoms bonded to four different groups), many trimethylundecane isomers also exhibit stereoisomerism, existing as enantiomers and diastereomers.

A Selection of Trimethylundecane Isomers

While an exhaustive list of all possible trimethylundecane isomers is extensive, this guide focuses on several notable examples that have been identified and characterized in chemical literature and databases.

| IUPAC Name | PubChem CID |

| 2,6,10-Trimethylundecane | 23296 |

| 4,6,8-Trimethylundecane | 23541514 |

| 3,3,9-Trimethylundecane | 57491532 |

| (4S,8R)-4,6,8-Trimethylundecane | 90815308 |

| 3,6,7-Trimethylundecane | 57491542 |

Physicochemical Properties of Trimethylundecane Isomers

The physicochemical properties of trimethylundecane isomers, such as boiling point, melting point, and density, are influenced by the degree of branching in their structures. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched isomers.[1][2]

Quantitative Data

The following table summarizes available experimental and computed physicochemical data for selected trimethylundecane isomers. It is important to note that much of the available data is computed and may differ from experimental values.

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2,6,10-Trimethylundecane | 198.39 | ~280 (Experimental)[3] | ~0.764 (Experimental)[3] |

| 4,6,8-Trimethylundecane | 198.39 | Data Not Available | Data Not Available |

| 3,3,9-Trimethylundecane | 198.39 | Data Not Available | Data Not Available |

Computed Properties (from PubChem):

| Isomer | XLogP3-AA | Refractive Index |

| 2,6,10-Trimethylundecane | 6.9 | Data Not Available |

| 4,6,8-Trimethylundecane | 6.9 | Data Not Available |

| 3,3,9-Trimethylundecane | 7.1 | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific trimethylundecane isomers are not widely available in the public domain. However, general methodologies for the synthesis of highly branched alkanes and their analysis are well-established.

Synthesis of Highly Branched Alkanes

The synthesis of highly branched alkanes often involves the creation of new carbon-carbon bonds through methods such as Grignard reactions followed by dehydration and hydrogenation.

General Protocol for the Synthesis of a C19 H-branch Alkane (as an illustrative example):

-

Grignard Reaction: A suitable Grignard reagent is reacted with an ethyl ester to generate a tertiary alcohol. This step is crucial for creating the branching point.

-

Dehydration: The tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene.

-

Hydrogenation: The resulting alkene is hydrogenated over a catalyst, such as Palladium on carbon (Pd/C), to yield the desired saturated branched alkane.

Throughout this process, purification of intermediates is critical and is often achieved through techniques like column chromatography.

Characterization of Trimethylundecane Isomers

The characterization and identification of trimethylundecane isomers are primarily accomplished using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful tool for separating and identifying isomers in a complex mixture.

-

Gas Chromatography: A capillary column with a nonpolar stationary phase (e.g., DB-1) is typically used. The oven temperature is programmed to ramp up gradually to ensure the separation of isomers based on their boiling points and interactions with the stationary phase. The Kovats retention index (KI) is a useful parameter for identifying specific branched alkanes.[4]

-

Mass Spectrometry: Electron ionization (EI) is a common method for generating mass spectra. The fragmentation patterns of branched alkanes can be complex, but characteristic fragment ions can help in identifying the positions of the methyl branches.[5] For instance, the presence of specific fragment ions can indicate cleavage at branching points. Soft ionization techniques can be employed to enhance the visibility of the molecular ion, which is often weak in the EI spectra of highly branched alkanes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of isomers.

-

¹H NMR: The chemical shifts and splitting patterns of the proton signals provide information about the connectivity of atoms and the number of neighboring protons.

-

¹³C NMR: The number of distinct carbon signals indicates the symmetry of the molecule, and the chemical shifts provide information about the chemical environment of each carbon atom.

Visualization of Isomeric Relationships

The following diagram illustrates the concept of positional isomerism among a few representative trimethylundecane structures.

Caption: Positional isomers of trimethylundecane.

This guide serves as a foundational resource for professionals engaged in research and development involving branched alkanes. The provided data and general protocols offer a starting point for further investigation into the specific properties and applications of trimethylundecane isomers.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hydrocarbon - Stereoisomers, Structures, Reactions | Britannica [britannica.com]

- 3. chembk.com [chembk.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]

- 6. pragolab.cz [pragolab.cz]

Environmental Degradation of 2,3,6-Trimethylundecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,6-trimethylundecane is a highly branched alkane whose presence in the environment, whether through industrial processes or as a component of complex hydrocarbon mixtures, necessitates an understanding of its persistence, toxicity, and ultimate fate. Branched alkanes are known to be more resistant to microbial degradation than their linear counterparts due to steric hindrance, which can impede enzymatic action. However, a diverse range of microorganisms have evolved enzymatic machinery capable of oxidizing these complex structures. This guide will extrapolate from the established principles of branched-alkane biodegradation to predict the environmental degradation of this compound.

Predicted Microbial Degradation Pathways

The aerobic degradation of branched alkanes is primarily initiated by the enzymatic introduction of an oxygen atom, which transforms the inert hydrocarbon into a more reactive alcohol. This initial oxidation is the rate-limiting step and is typically carried out by a class of enzymes known as oxygenases.

Key Enzymes in Branched-Alkane Degradation

-

Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are crucial for the degradation of medium-chain alkanes. While they are most effective on linear alkanes, some AlkB variants have been shown to act on branched structures.

-

Cytochrome P450 Monooxygenases (CYP): This superfamily of enzymes exhibits broad substrate specificity and is known to be involved in the degradation of a wide variety of organic compounds, including branched alkanes. In some bacteria, specific cytochrome P450 enzymes are induced in the presence of isoprenoid hydrocarbons.[1]

-

Flavin-binding Monooxygenases (AlmA): These enzymes are typically involved in the oxidation of long-chain alkanes but may also play a role in the degradation of larger branched molecules.[1]

Proposed Aerobic Degradation Pathway for this compound

Based on known pathways for other branched alkanes, the aerobic degradation of this compound is likely to proceed through the following steps:

-

Terminal or Subterminal Oxidation: The degradation is initiated by an alkane monooxygenase (such as a cytochrome P450) that hydroxylates one of the terminal or subterminal methyl groups. Given the structure of this compound, oxidation could occur at multiple positions.

-

Alcohol Dehydrogenation: The resulting alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Aldehyde Dehydrogenation: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.

-

β-Oxidation: The resulting fatty acid would then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units. The methyl branches would require additional enzymatic steps to be removed, likely involving carboxylation and subsequent decarboxylation, before β-oxidation can proceed past the branch point.

References

2,3,6-trimethylundecane identification in sedimentary rocks

An In-depth Technical Guide to the Identification of 2,3,6-Trimethylundecane in Sedimentary Rocks

Introduction

This technical guide provides a comprehensive overview of the methodologies for the identification and analysis of this compound, a saturated hydrocarbon, within sedimentary rock matrices. This compound (C₁₄H₃₀) is a branched alkane that can serve as a valuable biomarker in petroleum geochemistry. Biomarkers are complex organic molecules found in geological materials that are derived from formerly living organisms. The presence, abundance, and distribution of specific biomarkers can provide critical insights into the organic matter source, depositional environment, thermal maturity, and alteration processes of petroleum and source rocks.

For researchers in the field of geology and geochemistry, the identification of specific branched alkanes like this compound aids in oil-source rock correlation studies and the reconstruction of paleoenvironments. While not directly related to biological signaling pathways in the pharmacological sense, the formation pathway of this molecule from biological precursors through geological time (diagenesis) provides a logical relationship of significant interest. This guide details the necessary experimental protocols, from sample preparation to final analytical determination, and presents the data in a structured format for clarity.

Diagenetic Formation Pathway of Branched Alkanes

In the context of geochemistry, the concept of "signaling pathways" is analogous to the diagenetic pathways that transform biological lipids into stable hydrocarbon biomarkers. Branched alkanes, including trimethylundecane isomers, are believed to originate from the lipid components of certain microorganisms, such as bacteria and algae. During sedimentation, this organic matter is incorporated into the rock matrix. Over millions of years, under increasing temperature and pressure, a series of complex chemical reactions known as diagenesis and catagenesis occur. These processes alter the original biological molecules, cleaving functional groups and reducing double bonds, to form saturated hydrocarbons like this compound that retain a structural fingerprint of their biological precursors. The identification of these biomarkers, therefore, provides a chemical echo of ancient life.

Experimental Protocols

The reliable identification of this compound in sedimentary rocks requires a meticulous multi-step process involving sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

The initial step involves extracting the total lipid content, often referred to as bitumen or extractable organic matter (EOM), from the rock sample. Soxhlet extraction is a widely used and robust method for this purpose.

Protocol: Soxhlet Extraction

-

Sample Pulverization: Grind the cleaned sedimentary rock sample to a fine powder (typically <100 mesh) to increase the surface area for efficient extraction.

-

Drying: Dry the powdered sample in an oven at a low temperature (e.g., 40-50°C) to remove residual moisture.

-

Thimble Preparation: Place a known quantity of the powdered rock (e.g., 50-100 g) into a pre-cleaned cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing approximately 250-300 mL of an azeotropic solvent mixture, typically dichloromethane (DCM) and methanol (93:7 v/v). Add boiling chips to ensure smooth boiling.

-

Extraction: Heat the flask to reflux the solvent. Allow the extraction to proceed for 72 hours, ensuring a consistent cycle of solvent washing through the sample.

-

Sulphur Removal: If elemental sulfur is expected, add activated copper filings to the extraction flask to precipitate sulfur as copper sulfide.

-

Concentration: After extraction, cool the flask and concentrate the extract to a small volume (1-2 mL) using a rotary evaporator.

-

Transfer and Storage: Quantitatively transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen. Once dry, weigh the vial to determine the total EOM yield. Store the extract at 4°C.

Fractionation of Extractable Organic Matter

The total extract is a complex mixture. To isolate the saturated hydrocarbons, including this compound, the EOM must be fractionated. This is typically achieved using column chromatography.

Protocol: Column Chromatography for Fractionation

-

Column Preparation: Prepare a chromatography column by packing it with activated silica gel (e.g., 100-200 mesh, activated at 120°C for 12 hours) as a slurry in n-hexane.

-

Sample Loading: Dissolve a known amount of the EOM in a minimal volume of n-hexane and load it onto the top of the silica gel column.

-

Elution of Saturated Hydrocarbons (F1 Fraction): Elute the column with approximately 2-3 column volumes of n-hexane. This fraction will contain the saturated hydrocarbons. Collect this eluate in a clean, pre-weighed flask.

-

Elution of Aromatic Hydrocarbons (F2 Fraction): Subsequently, elute the column with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v), to collect the aromatic hydrocarbons.

-

Fraction Concentration: Concentrate the collected saturated hydrocarbon fraction (F1) to a final volume of approximately 1 mL for instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of individual hydrocarbon compounds in the saturated fraction.

Protocol: GC-MS Analysis of Saturated Hydrocarbons

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating branched alkanes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

-

GC Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at 4°C/min to 310°C.

-

Final Hold: Hold at 310°C for 20-30 minutes.

-

-

Injection: Inject 1 µL of the saturated hydrocarbon fraction in splitless mode. The injector temperature should be set to 290-300°C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

-

Compound Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST) and published literature. The mass spectrum of branched alkanes is characterized by specific fragmentation patterns.

Data Presentation

Quantitative data for specific isomers like this compound are often scarce in publicly available literature and can be highly variable depending on the specific source rock. Data is typically presented as relative abundance (e.g., peak area in a chromatogram) or as a concentration relative to the total extract or rock weight. Below is a template table illustrating how such data would be presented.

Table 1: Illustrative Quantitative Data for Branched Alkanes in Sedimentary Rocks

| Sample ID | Formation | Lithology | Total Organic Carbon (TOC, wt%) | This compound (ng/g of rock) | Pristane/Phytane Ratio |

| SRK-01 | Green River | Shale | 5.2 | Data Not Available | 0.85 |

| SRK-02 | Kimmeridge Clay | Mudstone | 8.1 | Data Not Available | 1.20 |

| OIL-01 | Brent Group | Crude Oil | N/A | Data Not Available | 1.75 |

Conclusion

The identification of this compound in sedimentary rocks is a powerful tool in geochemical analysis, providing valuable information about the origin and history of petroleum and source rocks. The process relies on established protocols for solvent extraction and chromatographic fractionation, followed by definitive analysis using GC-MS. While the overall workflow is robust, the successful identification of specific isomers requires careful optimization of analytical conditions and access to high-quality mass spectral libraries. Future research focusing on the quantitative distribution of such mid-chain branched alkanes will further enhance their utility as precise paleoenvironmental and source indicators.

Methodological & Application

Application Note: Analysis of 2,3,6-Trimethylundecane by Gas Chromatography-Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the qualitative and quantitative analysis of 2,3,6-trimethylundecane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a framework for sample preparation, instrument parameters, and data analysis applicable to the identification and quantification of this branched alkane in various matrices.

Introduction

This compound is a branched-chain alkane that may be of interest in various fields, including geochemistry, environmental analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and sensitive, specific detection make it the ideal method for analyzing complex mixtures containing hydrocarbons like this compound. This document provides a comprehensive guide to establishing a robust GC-MS method for this analyte.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol is provided below. The exact procedure may need to be optimized based on the sample matrix.

-

Liquid-Liquid Extraction (for liquid samples):

-

To 5 mL of a liquid sample, add 5 mL of a suitable organic solvent (e.g., hexane or dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer to a clean vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Reconstitute the residue in a known volume of solvent prior to GC-MS analysis.

-

-

Solid-Phase Extraction (for aqueous samples):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 50 mL of the aqueous sample onto the cartridge.

-

Wash the cartridge with 5 mL of a 5% methanol in water solution.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 5 mL of hexane.

-

Concentrate the eluate and reconstitute as described above.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and can be optimized for specific applications.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| MS System | Agilent 5977B MSD or equivalent |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

Data Presentation

Retention Data

Table 3: Estimated Kovats Retention Index for this compound

| Compound | CAS Number | Stationary Phase | Kovats Retention Index (RI) |

| 2,6,10-Trimethylundecane | 6864-53-5 | Standard Non-Polar | ~1275 |

| 4,6,8-Trimethylundecane | Not Available | Standard Non-Polar | 1258 |

| This compound (Estimated) | Not Available | Standard Non-Polar (e.g., DB-5) | ~1260 - 1280 |

Mass Spectrometry Data

The mass spectrum of this compound is not available in the NIST database. However, the fragmentation pattern can be predicted based on the principles of mass spectrometry for branched alkanes. Fragmentation of branched alkanes primarily occurs at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M+) for branched alkanes is often of low abundance or absent.

As a proxy, the mass spectrum of a close structural isomer, 2,6,11-trimethyldodecane (C15H32), is presented below. The fragmentation of this compound is expected to follow a similar pattern, with characteristic ions resulting from cleavage at the methyl-branched positions.

Table 4: Expected Mass Fragments for this compound (C14H30, MW: 198.39)

| m/z | Ion Formula | Description |

| 198 | [C14H30]+• | Molecular Ion (expected to be of low abundance or absent) |

| 183 | [C13H27]+ | [M-CH3]+ |

| 169 | [C12H25]+ | [M-C2H5]+ |

| 155 | [C11H23]+ | [M-C3H7]+ |

| 141 | [C10H21]+ | [M-C4H9]+ |

| 127 | [C9H19]+ | [M-C5H11]+ |

| 113 | [C8H17]+ | [M-C6H13]+ |

| 99 | [C7H15]+ | [M-C7H17]+ |

| 85 | [C6H13]+ | Cleavage at a branch point |

| 71 | [C5H11]+ | Cleavage at a branch point |

| 57 | [C4H9]+ | Base peak, stable tertiary butyl cation |

| 43 | [C3H7]+ | Isopropyl cation |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive GC-MS method for the analysis of this compound. The detailed experimental protocol, including sample preparation and instrument parameters, serves as a robust starting point for researchers. The provided data on estimated retention indices and expected mass spectral fragments will aid in the confident identification and quantification of this compound. The workflow diagram visually summarizes the entire analytical process, from sample receipt to final data analysis.

References

Quantitative Analysis of 2,3,6-Trimethylundecane in Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-trimethylundecane is a branched alkane that can be found in various environmental compartments. As a component of some petroleum products and potentially from biological sources, its presence can be indicative of environmental contamination. The quantitative analysis of this compound is crucial for environmental monitoring, risk assessment, and understanding its fate and transport in ecosystems. This document provides detailed application notes and protocols for the determination of this compound in environmental samples, focusing on water and soil/sediment matrices. The methodologies described are based on established analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which offers the necessary selectivity and sensitivity for detecting and quantifying this compound at trace levels.

Data Presentation

While specific quantitative data for this compound is not widely available in the literature, the following table summarizes typical concentration ranges for total branched alkanes and total aliphatic hydrocarbons in environmental samples, which would include this compound. These values can serve as a reference for expected concentration levels.

| Environmental Matrix | Location/Study Area | Analyte Class | Concentration Range | Analytical Method | Reference |

| Seafloor Sediment | Offshore of Leizhou Peninsula, South China | Total Aliphatic Hydrocarbons (TAH) | 13.76–99.53 µg/g dry weight | GC-MS | [1] |

| Seafloor Sediment | Offshore of Leizhou Peninsula, South China | Unresolved Complex Mixture (UCM) | 10.86–81.10 µg/g dry weight | GC-MS | [1] |

| Surface Sediment | Santa Monica Basin | n-Alkanes | < 1 µg/g dry weight | GC-MS | [2] |

| Seawater | Nile Delta Coast, Mediterranean Sea | Σn-alkanes | 12.05–93.51 mg/L | GC-MS/MS | [3] |

| Sediment | Nile Delta Coast, Mediterranean Sea | Σn-alkanes | 4.70–84.03 µg/g | GC-MS/MS | [3] |

Experimental Protocols

Analysis of this compound in Water Samples

This protocol is adapted from the principles of EPA Method 524.2 for the analysis of volatile organic compounds in water.[4][5][6][7]

1.1. Sample Collection and Preservation:

-

Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

-

If residual chlorine is suspected, add 25 mg of ascorbic acid to the vial before sample collection to dechlorinate.

-

Fill the vials to overflowing, ensuring no air bubbles are trapped.

-

Adjust the pH of the samples to < 2 by adding a few drops of 1:1 hydrochloric acid (HCl).

-

Store samples at 4°C and analyze within 14 days.

1.2. Sample Preparation (Purge and Trap):

-

Use a purge and trap system for the extraction and concentration of this compound.

-

Sparge a 25 mL aliquot of the water sample with an inert gas (e.g., helium) at a defined flow rate for a specific time (e.g., 11 minutes).

-

The purged volatile compounds are trapped on a sorbent tube (e.g., containing Tenax®, silica gel, and charcoal).

-

After purging, the trap is heated and backflushed with the carrier gas to desorb the trapped analytes into the GC-MS system.

1.3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 2 minutes.

-

Ramp to 180°C at 4°C/minute.

-

Ramp to 220°C at 20°C/minute, hold for 3 minutes.

-

-

Injector: Splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-500 amu.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 198).

-

1.4. Quantification:

-

Prepare a calibration curve using standard solutions of this compound in methanol at a minimum of five concentration levels.

-

Use an internal standard (e.g., fluorobenzene) and surrogate standards (e.g., deuterated compounds) to monitor and correct for extraction efficiency and instrument variability.

Analysis of this compound in Soil and Sediment Samples

This protocol is based on general methods for hydrocarbon analysis in solid matrices.

2.1. Sample Collection and Storage:

-

Collect soil or sediment samples in wide-mouthed glass jars with PTFE-lined lids.

-

Store samples at 4°C to minimize volatilization of the analyte.

2.2. Sample Preparation (Solvent Extraction):

-

Air-dry the sample to a constant weight and sieve to remove large debris.

-

Perform extraction using an appropriate technique:

-

Soxhlet Extraction: Extract a known amount of sample (e.g., 10-20 g) with a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) for several hours.

-

Ultrasonic Extraction: Sonicate a known amount of sample with a solvent for a set period.

-

-

Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

2.3. Cleanup:

-

To remove interfering compounds, pass the concentrated extract through a silica gel column.

-

Elute the aliphatic fraction containing this compound with a non-polar solvent like hexane.

-

Concentrate the cleaned extract to a final volume for GC-MS analysis.

2.4. GC-MS Analysis:

-

The GC-MS conditions will be similar to those described for water analysis (Section 1.3). The temperature program may need to be adjusted based on the complexity of the sample matrix.

2.5. Quantification:

-

Quantification is performed using an external calibration curve prepared from standards of this compound.

-

Internal standards added before extraction are used to correct for losses during sample preparation and analysis.

Mandatory Visualization

References

- 1. Composition and Distribution of Aliphatic Hydrocarbon Compounds and Biomarkers in Seafloor Sediments from Offshore of the Leizhou Peninsula (South China) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. Sources of hydrocarbons and their risk assessment in seawater and sediment samples collected from the Nile Delta coast of the Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. testinglab.com [testinglab.com]

using 2,3,6-trimethylundecane for oil spill source identification

Application Notes and Protocols

Topic: Investigating 2,3,6-Trimethylundecane as a Potential Novel Biomarker for Oil Spill Source Identification

Audience: Researchers, scientists, and environmental forensics professionals.

Introduction

Oil spill source identification is a critical aspect of environmental forensics, enabling the assignment of liability and informing remediation strategies. The current methodology relies heavily on the analysis of chemical fingerprints of spilled oil and comparing them to potential sources. Among the most robust components of these fingerprints are biomarkers, complex organic molecules derived from living organisms that are incorporated into petroleum. These compounds are relatively resistant to weathering processes such as evaporation and biodegradation, making them reliable indicators of the oil's origin.[1]

Well-established biomarkers include hopanes, steranes, and isoprenoids like pristane and phytane.[1] The ratios of these compounds can provide a unique signature for a given crude oil. However, the continuous evolution of analytical techniques and the complexity of oil geochemistry warrant the exploration of novel biomarkers that could provide additional layers of specificity or be more resilient in certain environmental conditions.

This document outlines a hypothetical investigation into the potential of this compound, a C14 isoprenoid alkane, as a new biomarker for oil spill source identification. While not a conventionally used biomarker, its structural similarity to other isoprenoids suggests it may hold source-specific information. These notes provide a comprehensive framework for researchers to evaluate its utility, from sample analysis to data interpretation.

Rationale for Investigating this compound

The exploration of new biomarkers is driven by the need to enhance the confidence of oil spill source correlation, especially in challenging scenarios such as heavily weathered spills or when trying to differentiate between geochemically similar oils. A novel biomarker should ideally possess the following characteristics:

-

Source Specificity: Its concentration or ratio to other compounds should vary significantly between different crude oils but remain consistent within a single source.

-

Resistance to Weathering: It should be less susceptible to alteration by environmental processes compared to the bulk components of the oil.

-

Analytical Detectability: It must be reliably detectable and quantifiable using standard analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, as a branched alkane, is expected to be more resistant to biodegradation than n-alkanes. Its specific branching pattern may be linked to particular biological precursors or diagenetic pathways, potentially offering a unique source signature. This protocol aims to establish a methodology to test this hypothesis.

Experimental Protocols

Sample Collection and Preparation

Objective: To extract hydrocarbon fractions from various crude oil and environmental samples for GC-MS analysis.

Materials:

-

Crude oil source samples

-

Environmental samples (e.g., contaminated water, sediment)

-

Hexane, Dichloromethane (DCM) (analytical grade)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Glass chromatography columns

-

Rotary evaporator

-

Vials for sample storage

Protocol for Crude Oil Samples:

-

Accurately weigh approximately 100 mg of the crude oil sample into a glass vial.

-

Dissolve the oil in 10 mL of hexane. For heavier oils, a small amount of DCM (up to 5% of the total solvent volume) can be added to aid dissolution.[2]

-

The solution is now ready for cleanup if necessary, or direct injection into the GC-MS if it is a clean sample.

Protocol for Environmental Water Samples (Based on EPA Method 3510C):

-

Measure 1 L of the water sample into a separatory funnel.

-

Spike the sample with a surrogate standard to monitor extraction efficiency.

-

Add 60 mL of DCM to the separatory funnel, close it, and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the lower DCM layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

Protocol for Environmental Sediment/Soil Samples (Based on EPA Method 3540C):

-

Weigh approximately 20 g of the homogenized sediment sample into an extraction thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to remove water.

-

Place the thimble in a Soxhlet extractor.

-

Extract with a 3:1 mixture of DCM and acetone for 18-24 hours.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator.

Fractionation (Cleanup):

-

Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the aliphatic fraction (containing this compound) with hexane.

-

Elute the aromatic fraction with a mixture of hexane and DCM.

-

Collect the aliphatic fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify this compound and other relevant hydrocarbons.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC-MS Parameters:

| Parameter | Setting |

|---|---|

| Inlet Temperature | 290 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 60 °C (hold 2 min) Ramp 1: 6 °C/min to 300 °C Hold at 300 °C for 20 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu (Full Scan) |

| SIM Ions for Isoprenoids | m/z 57, 71, 85 |

Identification and Quantification:

-

Identification: The identification of this compound will be based on its retention time compared to an authentic standard and matching its mass spectrum with a reference library.

-

Quantification: An internal standard (e.g., deuterated alkane) should be added to all samples and calibration standards. A calibration curve will be generated using a certified reference standard of this compound. The concentration in samples will be determined from this curve.

Data Presentation (Hypothetical Data)

The following tables represent how quantitative data for this compound would be presented. These are for illustrative purposes only.

Table 1: Hypothetical Concentrations of this compound and Other Isoprenoids in Different Crude Oils

| Crude Oil Source | This compound (ng/g of oil) | Pristane (ng/g of oil) | Phytane (ng/g of oil) |

| Arabian Light | 150 | 2500 | 1800 |

| Brent Blend | 80 | 1800 | 1500 |

| Nigerian Bonny Light | 220 | 3200 | 1600 |

| Alaskan North Slope | 120 | 2100 | 2000 |

Table 2: Hypothetical Diagnostic Ratios for Source Correlation